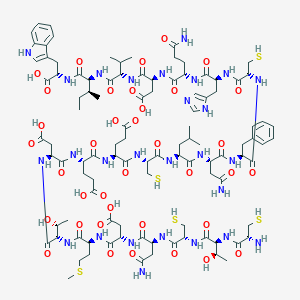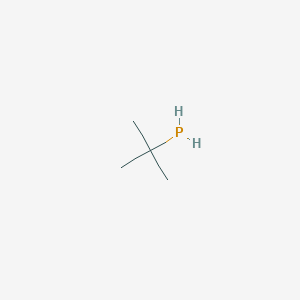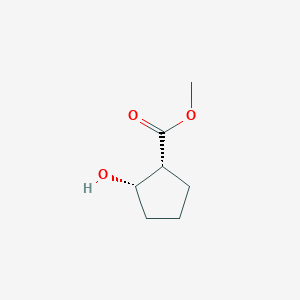
4-Thiazolecarboxamide,5-mercapto-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercaptothiazole-4-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptothiazole-4-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst . The overall yield of this synthesis method is reported to be around 79% .
Industrial Production Methods: For large-scale industrial production, the synthesis of 5-Mercaptothiazole-4-carboxamide can be optimized by employing one-pot synthesis methods and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Mercaptothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Raney nickel or other reducing agents.
Substitution: Halogenating agents, thiourea, and substituted thioamides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-Mercaptothiazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Mercaptothiazole-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparaison Avec Des Composés Similaires
- 5-Aminothiazole-4-carboxamide
- 2-Mercaptobenzothiazole
- Thiazole-5-carboxamide
Comparison: 5-Mercaptothiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both mercapto and carboxamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Numéro CAS |
120405-07-4 |
|---|---|
Formule moléculaire |
C4H4N2OS2 |
Poids moléculaire |
160.2 g/mol |
Nom IUPAC |
5-sulfanyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7) |
Clé InChI |
JZOLGNBHMMPCCH-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(S1)S)C(=O)N |
SMILES canonique |
C1=NC(=C(S1)S)C(=O)N |
Synonymes |
4-Thiazolecarboxamide,5-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide](/img/structure/B50803.png)










